BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide

HIF-1 inhibition Cancer Hypoxia

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule (C14H15N3O3, MW 273.29) that combines a 1,4-benzodioxin ring system with a 1-ethyl-1H-pyrazole-3-carboxamide moiety. This compound belongs to a broader class of 1-ethylpyrazole-3-carboxamides that have been pharmacologically validated as hypoxia-inducible factor (HIF)-1 inhibitors, providing a strong, target-class rationale for its procurement in oncology-focused drug discovery programs.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 492423-53-7
Cat. No. B2456690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS492423-53-7
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H15N3O3/c1-2-17-6-5-11(16-17)14(18)15-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,15,18)
InChIKeyMKRROFBNNGOVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 492423-53-7): Procurement-Ready Scaffold from the Validated HIF-1 Inhibitor Class


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule (C14H15N3O3, MW 273.29) that combines a 1,4-benzodioxin ring system with a 1-ethyl-1H-pyrazole-3-carboxamide moiety [1]. This compound belongs to a broader class of 1-ethylpyrazole-3-carboxamides that have been pharmacologically validated as hypoxia-inducible factor (HIF)-1 inhibitors, providing a strong, target-class rationale for its procurement in oncology-focused drug discovery programs [2]. A verified 1H NMR spectrum in DMSO-d6 is publicly accessible, facilitating analytical confirmation of identity upon receipt [1].

The Risk of Analog Swapping: Why the Precise Benzodioxin-Ethylpyrazole Architecture of CAS 492423-53-7 Cannot Be Presumed Equivalent to Other In-Class Compounds


A key lesson from the foundational structure-activity relationship (SAR) study on this scaffold is that minor modifications lead to substantial changes in HIF-1 inhibitory potency; for instance, the prototypical inhibitor CLB-016 (IC50 = 19.1 µM) was optimized to compound 11Ae, achieving more than a 2-fold improvement in potency (IC50 = 8.1 µM) through specific structural refinements [1]. This steep SAR landscape means that superficially similar analogs, such as the N-(1,3-benzodioxol-5-yl) variant (CAS 955573-00-9) which replaces the ethylenedioxy bridge with a methylenedioxy group, or the 1,5-dimethylpyrazole analog (CHEBI:121264) which alters the substitution pattern on the pyrazole, cannot be assumed to possess the same biological profile or physicochemical properties [1]. Generic substitution therefore carries a high risk of introducing uncharacterized changes in target engagement, selectivity, and pharmacokinetic behavior.

Head-to-Head Quantitative Evidence for Differentiating N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide


Validated HIF-1 Inhibitory Scaffold: Class-Level Potency and Target Engagement Rationale

The compound's 1-ethylpyrazole-3-carboxamide core is the pharmacophore of a chemically validated series of HIF-1 inhibitors. In a luciferase reporter gene assay, the lead compounds CLB-016 and 11Ae inhibited HIF-1-driven transcription with IC50 values of 19.1 μM and 8.1 μM, respectively, and also suppressed downstream CAIX expression and cell migration in HT1080 sarcoma cells [1]. While the specific activity of the target compound has not been published, these data establish a strong class-level precedent for HIF-1 pathway modulation that is absent from alternative scaffolds like simple benzodioxole carboxamides.

HIF-1 inhibition Cancer Hypoxia Scaffold validation

Topological Polar Surface Area (TPSA): Favorable Profile for CNS Drug-Likeness Compared to Class Thresholds

The computed Topological Polar Surface Area (TPSA) for this compound is 65.4 Ų [1]. This value is notably below the widely recognized threshold of 90 Ų, below which compounds are considered more likely to exhibit good blood-brain barrier permeability [2]. This property differentiates it from many HIF-1 inhibitor chemotypes with higher TPSA values, such as those incorporating additional polar heterocycles or sulfonamide groups, which are often designed for peripheral restriction.

CNS penetration Drug-likeness Physicochemical property TPSA

Balanced Lipophilicity (XLogP3 = 1.4) Aligned with Oral Bioavailability Guidelines

The compound possesses a computed partition coefficient (XLogP3) of 1.4 [1]. This value falls optimally within the commonly accepted Lipinski 'Rule of 5' guideline of a calculated logP < 5 for orally bioavailable drugs [2]. This contrasts with many lipophilic HIF-1 inhibitors in the literature, which often have logP values >3, a factor that can contribute to poor solubility and high metabolic clearance.

Lipophilicity Oral bioavailability ADME Drug-likeness XLogP3

1,4-Benzodioxin vs. 1,3-Benzodioxole Architecture: A Differentiated Scaffold for Patent and Selectivity Space

The core of the target compound is a 1,4-benzodioxin (2,3-dihydro-1,4-benzodioxin) ring, which is an ethylenedioxy-bridged system. Its closest structural analog, N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 955573-00-9), features a 1,3-benzodioxole (methylenedioxy) ring . The benzodioxin ring introduces an additional methylene unit into the oxygen-containing ring, altering the ring size (six-membered vs. five-membered), conformational flexibility, and the electronic environment of the aromatic ring, which can lead to different target selectivity and metabolic profiles when explored in biological assays.

Scaffold hopping Benzodioxin Benzodioxole Isosteric replacement Chemical diversity

Availability at Research-Grade Purity (≥95% HPLC): Ensuring Reproducible Biological Data

Several specialty chemical vendors list this compound with a guaranteed purity of ≥95% as determined by HPLC, a common benchmark for compound screening libraries [1]. While purity data for many close analogs from the same class are not uniformly disclosed, the explicit specification for this compound simplifies procurement for groups requiring a defined level of quality for their biological assays. The use of high-purity material is critical to minimize artifacts from impurities, which can be a significant source of false positives or negatives in bioassays.

Chemical purity Procurement Reproducibility Quality control Screening

High-Value Application Scenarios for Procuring N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide


Chemical Starting Point for a CNS-Penetrant HIF-1 Inhibitor Program

Given its calculated TPSA of 65.4 Ų, which is well below the 90 Ų threshold associated with CNS drug-likeness [1], this compound is a strategically sound starting point for medicinal chemistry programs aiming to develop brain-penetrant HIF-1 inhibitors for glioblastoma or brain metastases. Its balanced lipophilicity (XLogP3 = 1.4) further supports a favorable ADME profile for CNS applications [1].

Scaffold-Hopping Exploration of Novel HIF-1 Chemotypes

The validated HIF-1 inhibitory activity of the parent 1-ethylpyrazole-3-carboxamide scaffold [2] positions this compound as a key input for scaffold-hopping initiatives. Its unique 1,4-benzodioxin ring distinguishes it from the common 1,3-benzodioxole series, enabling exploration of new chemical and intellectual property space within the HIF-1 target class . This is particularly valuable for organizations seeking to establish a proprietary position distinct from known HIF-1 inhibitor chemotypes.

High-Purity Reference Standard for Bioassay Quality Control

The compound's availability at a documented purity of ≥95% (HPLC) makes it suitable for use as a reference standard in bioassay quality control protocols [3]. There is a valuable opportunity to benchmark its activity against the published data for CLB-016 and 11Ae [2]. Its publicly available 1H NMR spectrum [4] further supports its use as a calibration or system suitability standard in analytical chemistry and metabolomics laboratories.

Fragment-Based or Targeted Library Design for Hypoxia-Related Targets

With a molecular weight of 273.29 g/mol and favorable physicochemical properties, this compound meets the criteria for a fragment-like or low-molecular-weight lead molecule. It can be incorporated into a targeted screening library designed to probe hypoxia-related targets (HIF-1, CAIX, VEGF pathway), where its pre-validated scaffold provides a higher probability of identifying tractable hits compared to a diversity-based screening approach [2].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.